シニタプリド水素酒石酸塩

概要

説明

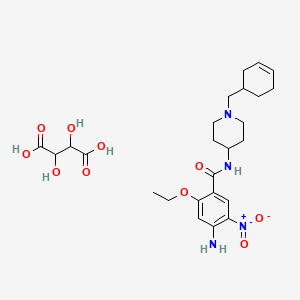

Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .

Synthesis Analysis

The synthesis of Cinitapride hydrogen tartrate involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .Molecular Structure Analysis

The IUPAC name for Cinitapride hydrogen tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .Chemical Reactions Analysis

While specific chemical reactions involving Cinitapride hydrogen tartrate are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .Physical and Chemical Properties Analysis

Cinitapride hydrogen tartrate is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .科学的研究の応用

消化器疾患治療

シニタプリド水素酒石酸塩は、胃腸運動促進薬です . これは、逆流性食道炎(GERD)、非潰瘍性消化不良および胃排泄遅延などの運動障害に関連する消化器疾患の治療に適応されています .

他の薬物に対する優位性

いくつかの臨床試験で、シニタプリドは、胃腸機能障害、FD、およびGERDの治療において、メトクロプラミドまたはドンピドンよりも優れており、安全性も良好であることが示されています .

即時放出錠剤製剤

シニタプリド水素酒石酸塩は、直接圧縮技術を使用して、シニタプリド(1mg)即時放出錠剤製剤の製剤設計、特性評価、および最適化に使用されます . この製剤は、シニタプリド即時放出(IR)錠剤製剤の開発と最適化を目的としています .

分光光度法によるアッセイ

シニタプリド水素酒石酸塩錠剤の酢酸緩衝液(pH 4.0)およびリン酸緩衝液(pH 5.0)中の定量のために、新しい分光光度法が開発され、検証されました . これらの方法は、シンプルで、正確で、正確であることがわかっています .

速崩壊性経口薄膜

迅速な崩壊を達成し、さらに薬物のバイオアベイラビリティを向上させることを目的として、シニタプリド水素酒石酸塩の速崩壊性経口薄膜を開発するための努力が払われています .

受容体アゴニストとアンタゴニスト

シニタプリド水素酒石酸塩は、5HT1&5HT4受容体アゴニストおよび5HT2受容体アンタゴニストとして作用します . この特性により、それはさまざまな消化器疾患の治療において貴重な化合物となっています .

作用機序

Target of Action

Cinitapride hydrogen tartrate, also known as 4-Amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide Tartrate, is a gastroprokinetic agent . It primarily targets the 5-HT1 , 5-HT2 , and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .

Mode of Action

Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . By blocking the presynaptic serotonin receptors, it increases the release of serotonin, resulting in greater serotonergic activity . It also has discrete antidopaminergic activity, which adds to its therapeutic effect .

Biochemical Pathways

The action of cinitapride on the serotonin receptors of the nerve plexus in the alimentary tract increases the release of acetylcholine . This neurotransmitter plays a key role in the contraction of smooth muscles in the gastrointestinal tract, thereby enhancing gastrointestinal motility .

Pharmacokinetics

The maximum plasma levels of cinitapride are reached two hours after oral administration . Its elimination half-life is 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of cinitapride .

Result of Action

The enhanced serotonergic activity and the release of acetylcholine result in improved gastrointestinal motility . This makes cinitapride effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cinitapride Hydrogen Tartrate acts against serotoninergic 5-HT2 and D2 dopaminergic receptors . This interaction with these receptors plays a crucial role in its function as a gastroprokinetic drug. The nature of these interactions involves the compound binding to these receptors, thereby influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

The effects of Cinitapride Hydrogen Tartrate on various types of cells and cellular processes are primarily related to its influence on cell function. It impacts cell signaling pathways, particularly those involving the 5-HT2 and D2 receptors . This can lead to changes in gene expression and cellular metabolism, further influencing the function and behavior of the cells .

Molecular Mechanism

The molecular mechanism of action of Cinitapride Hydrogen Tartrate involves its binding interactions with the 5-HT2 and D2 receptors . By acting as an antagonist of these receptors, it can inhibit or activate certain enzymes, leading to changes in gene expression . This is how it exerts its effects at the molecular level .

特性

IUPAC Name |

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVANMRCHFMTSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

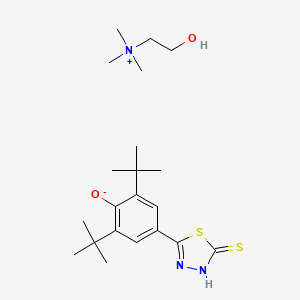

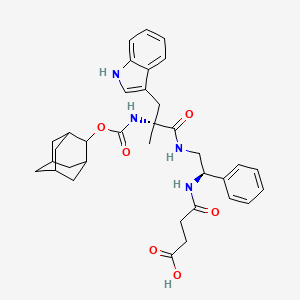

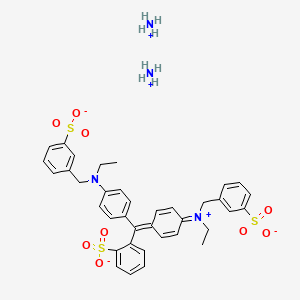

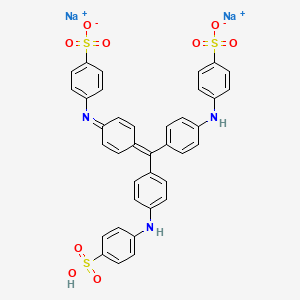

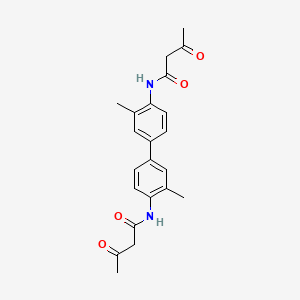

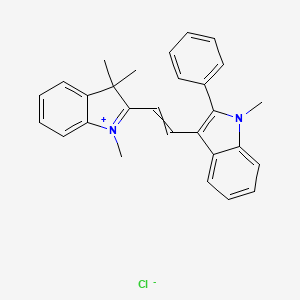

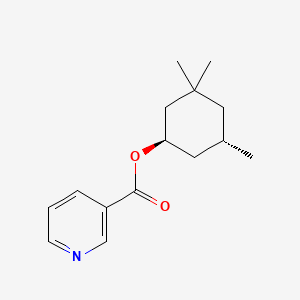

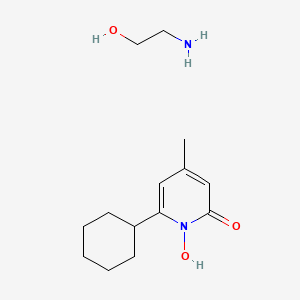

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)